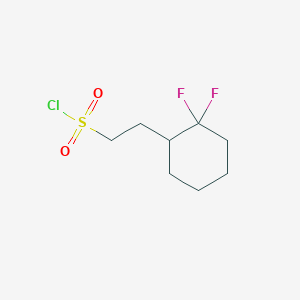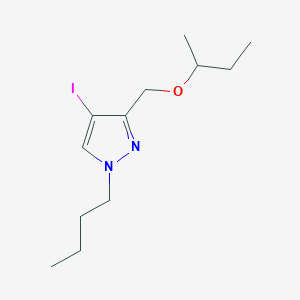
3-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BIMP and has been synthesized using different methods. In
科学研究应用
BIMP has been found to have potential applications in various scientific research areas. One of the significant applications of BIMP is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. BIMP-based semiconductors have shown promising results in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Another area where BIMP has been extensively studied is in the field of medicinal chemistry. BIMP has been found to have anti-inflammatory and anti-cancer properties. It has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. BIMP has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of BIMP is not fully understood. However, it is believed that BIMP exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and proteins involved in the inflammatory and cancer pathways. BIMP has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BIMP has been found to have both biochemical and physiological effects. Biochemically, BIMP has been shown to inhibit the activity of specific enzymes and proteins involved in the inflammatory and cancer pathways. Physiologically, BIMP has been found to reduce inflammation and inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the significant advantages of BIMP is its ease of synthesis. BIMP can be synthesized using simple and readily available reagents, and the reaction conditions can be easily optimized to improve the yield. Another advantage of BIMP is its potential applications in various scientific research areas, including organic electronics and medicinal chemistry.
However, there are also some limitations associated with the use of BIMP in lab experiments. One of the limitations is its low solubility in common solvents, which can make it challenging to work with in some applications. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in specific applications.
未来方向
There are several future directions for the study of BIMP. One of the future directions is to further explore its potential applications in organic electronics, particularly in the development of high-performance OFETs and OPVs. Another future direction is to continue studying its anti-inflammatory and anti-cancer properties and to optimize its use in the treatment of various diseases.
Additionally, further research is needed to understand the mechanism of action of BIMP fully. This will enable researchers to optimize its use in specific applications and develop more effective derivatives. Overall, the study of BIMP has the potential to lead to significant advancements in various scientific research areas, including organic electronics and medicinal chemistry.
合成方法
The synthesis of BIMP involves the reaction of 1-butyl-3-chloro-4-iodopyrazole with sodium sec-butoxide in the presence of a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction produces BIMP as the main product, along with some side products. The yield of BIMP can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
属性
IUPAC Name |
3-(butan-2-yloxymethyl)-1-butyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-4-6-7-15-8-11(13)12(14-15)9-16-10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJUCPRNPPCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)CC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

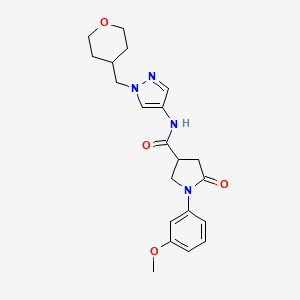
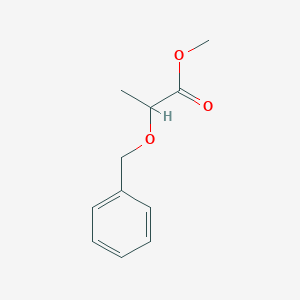
![2-fluoro-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2982119.png)
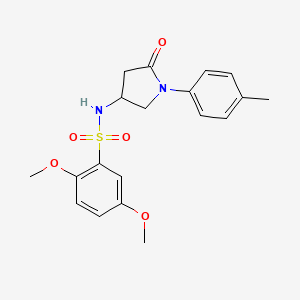
![3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2982123.png)
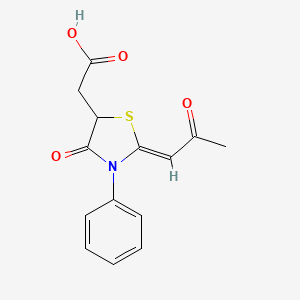
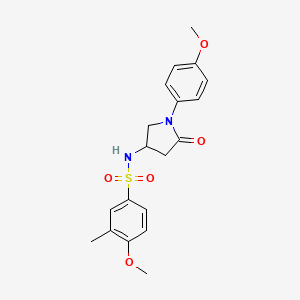
![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)
![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)
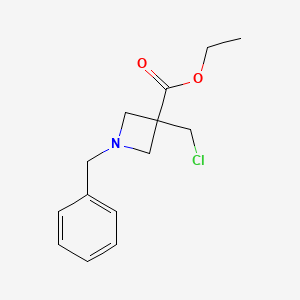

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)

